molecular formula C12H15NO2 B8812249 Ethanone, 2-(4-morpholinyl)-1-phenyl-

Ethanone, 2-(4-morpholinyl)-1-phenyl-

Cat. No.: B8812249
M. Wt: 205.25 g/mol
InChI Key: PXOGBEAGHDNDDM-UHFFFAOYSA-N
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Description

Contextualization within the Class of Ethanone (B97240) Derivatives

Ethanone, in its most basic form as 1-phenylethanone (commonly known as acetophenone), serves as a fundamental building block in organic chemistry. ontosight.aichemeo.com The ethanone framework consists of an acetyl group (a two-carbon chain with a carbonyl group) attached to a phenyl ring. Derivatives of ethanone are a broad class of compounds where substitutions on the phenyl ring or the methyl group of the acetyl moiety lead to a wide array of chemical properties and applications. chemeo.comontosight.ai

The properties of the ethanone core are significantly influenced by the nature of its substituents. For instance, the presence of a bromine atom, as in 2-bromo-1-phenylethanone, introduces a reactive site amenable to nucleophilic substitution, a common strategy for synthesizing more complex molecules. chemeo.comnist.gov In the case of Ethanone, 2-(4-morpholinyl)-1-phenyl-, the substitution of a morpholine (B109124) group at the α-carbon (the carbon adjacent to the carbonyl group) transforms the simple ketone into an α-amino ketone. This functional group arrangement is a key motif in many biologically active compounds and synthetic intermediates. rsc.orgresearchgate.net The phenyl group, on the other hand, provides a scaffold that can be further modified to modulate the molecule's electronic and steric properties.

Compound NameStructureKey Features
Ethanone, 1-phenyl- (Acetophenone) C8H8OThe parent ethanone structure.
Ethanone, 2-bromo-1-phenyl- C8H7BrOAn α-haloketone, a versatile synthetic intermediate. rsc.org
Ethanone, 1-(4-ethylphenyl)- C10H12OAn ethanone with a substituted phenyl ring. chemeo.com
Ethanone, 2-(4-morpholinyl)-1-phenyl- C12H15NO2The subject compound, an α-amino ketone with a morpholine substituent.

Significance of the Morpholine Heterocycle in Organic Synthesis and Molecular Design

The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a highly significant scaffold in organic and medicinal chemistry. wikipedia.orgsci-hub.se It is often referred to as a "privileged structure" because its incorporation into molecules can confer advantageous physicochemical, biological, and metabolic properties. sci-hub.senih.govresearchgate.net

In molecular design, the morpholine moiety is valued for its ability to improve the pharmacokinetic profile of drug candidates. sci-hub.senih.govresearchgate.net Its presence can enhance aqueous solubility, modulate lipophilicity, and provide a site for hydrogen bonding, which can lead to improved absorption and distribution in biological systems. sci-hub.senih.gov Furthermore, the morpholine ring is generally metabolically stable. A large body of in vivo studies has shown that morpholine can not only increase potency but also provide compounds with desirable drug-like properties. sci-hub.senih.govresearchgate.net Consequently, the morpholine heterocycle is a component of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. wikipedia.orgatamanchemicals.comchemeurope.com

From a synthetic standpoint, morpholine is a versatile and readily available building block. nih.govresearchgate.net As a secondary amine, it readily participates in a variety of chemical transformations. wikipedia.orgchemeurope.com It is commonly used to generate enamines, which are key intermediates in carbon-carbon bond-forming reactions, such as the Stork enamine alkylation. fiveable.me This reactivity makes morpholine an invaluable tool for the construction of complex molecular architectures. fiveable.me The ether oxygen within the ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar cyclic amines like piperidine, a property that can be exploited in synthetic strategies. wikipedia.orgchemeurope.com

Drug NameTherapeutic AreaSignificance of Morpholine Moiety
Linezolid AntibioticThe morpholine ring is a crucial part of the molecule's antibacterial activity, inhibiting bacterial protein synthesis. atamanchemicals.comresearchgate.net
Gefitinib (Iressa) AnticancerThe morpholine group enhances solubility and contributes to the drug's pharmacokinetic properties. atamanchemicals.comchemeurope.com
Dextromoramide AnalgesicThe morpholine moiety is integral to the compound's structure and activity. wikipedia.orgatamanchemicals.com
Timolol Beta-blockerThe morpholine ring is part of the side chain that is important for its therapeutic effect. chemicalbook.com

Historical and Current Perspectives on Related Chemical Entities

The core structure of Ethanone, 2-(4-morpholinyl)-1-phenyl- places it within the important class of compounds known as α-amino ketones. rsc.orgresearchgate.net These bifunctional molecules, containing both a ketone and an amine group, are not only found in natural products but are also exceptionally valuable building blocks in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles. researchgate.netwikipedia.org

Historically, the synthesis of α-amino ketones often relied on the nucleophilic substitution of α-haloketones with amines. rsc.org This classical approach, while effective, has drawbacks, including the need to handle lachrymatory and toxic α-haloketone precursors. rsc.org This has driven the development of more direct and efficient synthetic methods.

Contemporary research in this area focuses on the development of novel methodologies that offer improved atom economy, functional group tolerance, and enantioselectivity. rsc.orgresearchgate.net Modern synthetic strategies for accessing α-amino ketones include:

Direct C-H Amination: Methods that directly introduce an amino group at the α-position of a ketone, avoiding the pre-functionalization step of halogenation. organic-chemistry.org

Oxidative Coupling Reactions: Coupling of ketones with amines using a suitable oxidant. organic-chemistry.org

Rearrangement Reactions: Such as the Heyns rearrangement of α-hydroxy imines to form α-amino ketones. rsc.org

Catalytic Asymmetric Synthesis: The development of chiral catalysts to produce enantiomerically pure α-amino ketones, which are of great importance in pharmacological research. researchgate.netorganic-chemistry.org

The continued interest in α-amino ketones stems from their versatility as synthetic intermediates and their prevalence in medicinal chemistry. rsc.orgresearchgate.net The ongoing evolution of synthetic methods to access these valuable compounds underscores their significance in the advancement of chemical science.

Synthetic ApproachDescriptionEra of Development
Nucleophilic Substitution of α-Haloketones A two-step process involving halogenation of a ketone followed by reaction with an amine. rsc.orgClassical / Historical
Direct α-C-H Amination of Ketones A more atom-economical approach that directly functionalizes the C-H bond adjacent to the carbonyl group. organic-chemistry.orgModern (Post-2011) rsc.orgresearchgate.net
Asymmetric α-Amination of Ketones The use of chiral catalysts or auxiliaries to achieve enantioselective synthesis of α-amino ketones. organic-chemistry.orgModern
Heyns Rearrangement An intramolecular redox reaction that converts an α-hydroxy imine into an α-amino ketone. rsc.orgEstablished Modern Method

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-morpholin-4-yl-1-phenylethanone

InChI

InChI=1S/C12H15NO2/c14-12(11-4-2-1-3-5-11)10-13-6-8-15-9-7-13/h1-5H,6-10H2

InChI Key

PXOGBEAGHDNDDM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)C2=CC=CC=C2

Origin of Product

United States

Methodological Approaches to Synthesis and Derivatization

Synthetic Pathways for Ethanone (B97240), 2-(4-morpholinyl)-1-phenyl-

The construction of Ethanone, 2-(4-morpholinyl)-1-phenyl- can be achieved through several distinct synthetic routes. These strategies vary in their efficiency, atom economy, and the nature of the starting materials.

Direct Synthesis Strategies

Direct synthesis strategies aim to introduce the morpholine (B109124) moiety onto the acetophenone backbone in a single step. One such approach involves the reaction of acetophenone with morpholine in the presence of a catalyst. For instance, a method utilizing copper (II) bromide as a catalyst in dimethyl sulfoxide (DMSO) at room temperature has been reported. While this method offers a direct conversion, it has been noted to result in a relatively low yield of the desired product.

Table 1: Direct Synthesis of Ethanone, 2-(4-morpholinyl)-1-phenyl-

Starting MaterialReagentCatalystSolventTemperatureYield
AcetophenoneMorpholineCopper (II) BromideDMSORoom TemperatureLow

Multi-step Organic Synthesis Methodologies

Multi-step synthesis provides a more controlled, albeit longer, approach to the target molecule, often allowing for higher yields and purity. A plausible multi-step route to Ethanone, 2-(4-morpholinyl)-1-phenyl- can commence from phenylacetic acid. The synthesis would proceed through the following conceptual steps:

Activation of the Carboxylic Acid: Phenylacetic acid is first converted to its more reactive acid chloride derivative, phenylacetyl chloride, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Friedel-Crafts Acylation: This step is not directly applicable for the synthesis of the target compound from phenylacetyl chloride. A more appropriate multi-step sequence would involve the α-halogenation of acetophenone followed by nucleophilic substitution.

α-Halogenation of Acetophenone: Acetophenone can be selectively brominated at the α-position using a brominating agent like bromine (Br₂) in a suitable solvent, often with acid catalysis, to yield 2-bromoacetophenone.

Nucleophilic Substitution: The resulting 2-bromoacetophenone is then treated with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the bromide to form the desired Ethanone, 2-(4-morpholinyl)-1-phenyl-. This final step is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrobromic acid byproduct.

Table 2: Illustrative Multi-step Synthesis of Ethanone, 2-(4-morpholinyl)-1-phenyl-

StepStarting MaterialReagent(s)Product
1AcetophenoneBromine (Br₂)2-Bromoacetophenone
22-BromoacetophenoneMorpholineEthanone, 2-(4-morpholinyl)-1-phenyl-

Condensation Reactions Involving Ketone Functional Groups

Condensation reactions, such as the Mannich reaction, provide another avenue for the synthesis of α-amino ketones. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, acetophenone), an aldehyde (commonly formaldehyde), and a secondary amine (morpholine).

The reaction proceeds via the formation of an Eschenmoser's salt precursor, a morpholinomethyl cation, which then reacts with the enol form of acetophenone. This electrophilic attack on the enol results in the formation of the β-amino ketone, which in this specific case is Ethanone, 2-(4-morpholinyl)-1-phenyl-. The reaction is typically carried out under acidic or basic conditions. This method is advantageous as it forms the C-N bond directly at the α-position in a single pot.

Synthesis of Structural Analogs and Derivatives

The synthetic methodologies used for the parent compound can be adapted to produce a wide range of structural analogs and derivatives with modified phenyl or morpholine rings.

Two-step Synthesis Methods for Related Morpholine-Containing Ethanones

A common and effective two-step method for synthesizing morpholine-containing ethanone derivatives involves the α-halogenation of a substituted acetophenone, followed by nucleophilic substitution with morpholine. This approach allows for the introduction of various substituents on the phenyl ring.

A specific example is the synthesis of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. This synthesis proceeds in two main steps:

Bromination of 3-Bromoacetophenone: The starting material, 3-bromoacetophenone, is subjected to α-bromination to yield 2-bromo-1-(3-bromophenyl)ethanone.

Nucleophilic Substitution with Morpholine: The resulting α-bromo ketone is then reacted with morpholine to afford the final product, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone.

This two-step sequence is a versatile method for accessing a variety of substituted analogs.

Reactions Involving Halogenated Phenylketone Precursors with Morpholine

The reaction of α-halogenated phenylketone precursors with morpholine is a cornerstone in the synthesis of Ethanone, 2-(4-morpholinyl)-1-phenyl- and its derivatives. The most commonly used precursor is 2-bromoacetophenone, which is readily prepared from acetophenone.

The reaction is a classic example of a nucleophilic aliphatic substitution, where the nitrogen atom of morpholine attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. The efficiency of this reaction can be influenced by several factors, including the solvent, temperature, and the presence of a base to scavenge the HBr formed during the reaction. Common solvents for this transformation include ethanol, acetonitrile, and dimethylformamide.

Table 3: Synthesis of Ethanone, 2-(4-morpholinyl)-1-phenyl- from 2-Bromoacetophenone

Starting MaterialReagentSolventConditionsProduct
2-BromoacetophenoneMorpholineEthanolRefluxEthanone, 2-(4-morpholinyl)-1-phenyl-

This method's versatility lies in the ability to use various substituted 2-haloacetophenones to generate a library of corresponding morpholinyl ethanone derivatives.

Exploration of Named Reactions in Ethanone Derivative Synthesis

While direct, single-step syntheses are often preferred, the principles of several named reactions form the basis for the formation of the α-amino ketone scaffold. These reactions provide foundational strategies for the carbon-nitrogen bond formation alpha to a carbonyl group.

One relevant transformation is the Neber rearrangement , which converts enolizable oxime O-tosylates into α-amino ketones in the presence of a base. synarchive.com This method involves the formation of an azirine intermediate followed by hydrolysis to yield the desired product. Another classical approach is the Heyns rearrangement , a reaction that transforms α-hydroxyl ketones and secondary amines into α-amino ketones, typically catalyzed by an acid like p-toluenesulfonic acid (PTSA). colab.ws

Modern synthetic strategies often employ more direct approaches that can be considered extensions or evolutions of these fundamental transformations. A prevalent method involves the direct α-amination of ketones. This can be achieved through a one-pot, three-step sequence starting from benzylic secondary alcohols, which are first oxidized to the corresponding ketone. The ketone then undergoes α-bromination, followed by nucleophilic substitution with an amine, such as morpholine, to yield the final α-amino ketone. organic-chemistry.org The use of N-bromosuccinimide (NBS) can facilitate this process in a metal-free system. organic-chemistry.org Another direct approach is the electrophilic amination of enolates or their synthetic equivalents, like silyl enol ethers. colab.wsrsc.org

Optimization of Reaction Parameters and Conditions

The efficiency of synthesizing Ethanone, 2-(4-morpholinyl)-1-phenyl- is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, temperature, catalytic system, and reagents, all of which significantly influence reaction rate, yield, and purity.

Solvent Systems and Temperature Control

The selection of an appropriate solvent is critical for reaction success. Solvents can influence reactant solubility, catalyst activity, and the stability of intermediates. A systematic study on the reductive amination of ketones revealed that the reaction pathway is heavily dependent on the nature of the solvent, with protic, aprotic polar, and aprotic apolar solvents all demonstrating different effects. researchgate.net Methanol was identified as a particularly effective solvent for enhancing the rate of imine formation, a key step in many amination pathways. researchgate.net

In the context of specific catalytic systems for α-amino ketone synthesis, various solvents have been found to be optimal:

Hexafluoroisopropanol (HFIP) has proven crucial for the success of the aza-Rubottom oxidation of silyl enol ethers. organic-chemistry.org

Dimethyl sulfoxide (DMSO) has been used as a solvent for the copper-catalyzed reaction between acetophenone and morpholine. researchgate.net

Trifluoroethanol (TFE) was the solvent of choice in certain palladium-catalyzed enantioselective additions of phenylboronic acid to α-keto imines. nih.gov

In iodine-catalyzed C-H hydroxylation reactions for the synthesis of related α-carbonyl N,O-acetals, chloroform (CHCl₃) was found to be the most efficient solvent among several screened. acs.org

Temperature is another critical parameter. While some modern cross-coupling methods are designed to proceed at ambient temperature, offering milder conditions, nih.gov thermal control is often necessary to maximize yield and reaction rate. For instance, in an oxidative cross-coupling reaction, increasing the temperature from 60 °C to 80 °C improved the product yield to 96% and significantly shortened the reaction time. acs.org

Catalytic Systems and Reagent Selection

The choice of catalyst is arguably the most influential factor in the synthesis of α-amino ketones. Several catalytic systems have been developed, each with distinct advantages.

Copper-Based Catalysts: Copper(II) bromide (CuBr₂) has emerged as a highly effective catalyst for the direct α-amination of ketones. organic-chemistry.org A general procedure developed by MacMillan utilizes a substoichiometric quantity of CuBr₂ (e.g., 10 mol%) with air as the oxidant. rsc.org This method has been successfully applied to the reaction of propiophenone with morpholine, demonstrating its applicability for producing structures analogous to Ethanone, 2-(4-morpholinyl)-1-phenyl-. rsc.org

Palladium-Based Catalysts: For enantioselective syntheses, palladium catalysis is a powerful tool. Chiral palladium(II) complexes can catalyze the asymmetric arylation of in situ generated α-keto imines. nih.govrsc.org The selection of the chiral ligand is crucial for achieving high yield and enantioselectivity. In one study, pyridine-oxazoline ligands were found to be superior to phosphine-oxazoline ligands for this transformation. nih.gov In other palladium-catalyzed cross-coupling reactions, triethylphosphite has been identified as a key supporting ligand that mitigates undesired side reactions. nih.gov

Iodine-Based Catalysts: Transition-metal-free systems often employ iodine-based catalysts. A combination of ammonium (B1175870) iodide (NH₄I) as the catalyst and sodium percarbonate as a co-oxidant enables the direct α-C-H amination of a wide range of ketones with various amines. organic-chemistry.orgrsc.org This method is noted for its tolerance of reactive functional groups. rsc.org

Metal-Free Reagents: As previously mentioned, N-bromosuccinimide (NBS) can be used to promote the synthesis of α-amino ketones from alcohols and amines without the need for a metal catalyst. organic-chemistry.org In some cases, NBS can serve as both the brominating agent and the source of the nitrogen nucleophile. rsc.org

The table below summarizes various catalytic systems used in the synthesis of α-amino ketones, highlighting the diversity of applicable methodologies.

Catalyst SystemReagents/LigandsSolventTemperatureApplication
Copper(II) bromideAir (oxidant)Not specifiedNot specifiedDirect amination of ketones
Pd(TFA)₂Pyridine-oxazoline ligandTFE40 °CAsymmetric arylation of α-keto imines
Ammonium IodideSodium percarbonateNot specifiedNot specifiedDirect α-C-H amination of ketones
Pd₂(dba)₃TriethylphosphiteTHFRoom Temp.Cross-coupling of thiol esters

This table presents a selection of catalytic systems and conditions from various studies on α-amino ketone synthesis to illustrate the range of parameters involved.

Yield and Purity Enhancement

The ultimate goal of optimizing reaction parameters is to maximize the yield and purity of the final product. The interplay between solvent, temperature, and catalyst directly impacts these outcomes. For example, in a palladium-catalyzed reaction, a screen of different pyridine-oxazoline type ligands led to a significant improvement in yield and enantioselectivity, with the best ligand affording the target product in 78% yield. nih.gov Similarly, optimizing the temperature of an iodine-catalyzed reaction from 60 °C to 80 °C increased the yield from 87% to 96%. acs.org

The selection of reagents and the synthetic route are also paramount. A one-pot strategy using N-bromosuccinimide to convert benzylic secondary alcohols to α-amino ketones provides an efficient pathway. organic-chemistry.org In a different approach, the use of ammonium iodide and sodium percarbonate for direct amination was demonstrated by the synthesis of the appetite suppressant amfepramone in 72% yield. rsc.org The utility of copper catalysis was shown in the synthesis of an ifenprodil derivative, which was achieved in a 50% yield. rsc.org

The table below provides examples of reported yields for the synthesis of various α-amino ketones, demonstrating the impact of different synthetic methodologies.

ProductSynthetic MethodCatalyst/ReagentYield
AmfepramoneDirect aminationNH₄I / Na₂CO₃·1.5H₂O₂72%
AmfepramoneDirect aminationCuBr₂ / Air80%
Ifenprodil DerivativeHalogen-mediated aminationNIS / TBHP50%
Chiral α-Amino KetonePd-catalyzed arylationPd(TFA)₂ / Ligand78%
α-Carbonyl N,O-acetalI₂-catalyzed couplingI₂ / DMSO96%

This table showcases yields achieved for different α-amino ketone products using optimized conditions and various catalytic systems, reflecting the effectiveness of these methods.

Purification of the final product, Ethanone, 2-(4-morpholinyl)-1-phenyl-, typically involves standard laboratory techniques such as extraction, washing, and recrystallization or column chromatography to remove unreacted starting materials, catalyst residues, and byproducts, ensuring high purity of the target compound. researchgate.netgoogle.com

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of Ethanone (B97240), 2-(4-morpholinyl)-1-phenyl-, is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption peak associated with the carbonyl (C=O) group of the ketone, which is expected in the range of 1685-1700 cm⁻¹. This position is typical for aryl ketones, where conjugation with the phenyl ring slightly lowers the frequency compared to aliphatic ketones.

Vibrations corresponding to the phenyl group are also clearly observable. The C-H stretching of the aromatic ring typically appears as a series of peaks above 3000 cm⁻¹, while the characteristic C=C in-ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.

The presence of the morpholine (B109124) ring is confirmed by several signals. The C-N stretching of the tertiary amine is expected around 1150-1250 cm⁻¹. Furthermore, the C-O-C stretching of the ether linkage within the morpholine ring gives rise to a strong, distinct band, typically found near 1115 cm⁻¹. The aliphatic C-H stretching from the methylene groups of the morpholine ring and the ethyl bridge are observed as sharp peaks in the 2800-3000 cm⁻¹ range.

Table 1: Predicted FT-IR Characteristic Peaks for Ethanone, 2-(4-morpholinyl)-1-phenyl-

Frequency Range (cm⁻¹) Vibration Type Functional Group
3000 - 3100 C-H Stretch Aromatic (Phenyl)
2800 - 3000 C-H Stretch Aliphatic (CH₂)
1685 - 1700 C=O Stretch Aryl Ketone
1450 - 1600 C=C Stretch Aromatic (Phenyl)
1150 - 1250 C-N Stretch Tertiary Amine (Morpholine)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula for Ethanone, 2-(4-morpholinyl)-1-phenyl- is C₁₂H₁₅NO₂. The calculated molecular weight is approximately 205.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 205.

The fragmentation pattern is highly predictable for this structure. A common fragmentation pathway for phenacyl compounds is the alpha-cleavage between the carbonyl carbon and the adjacent methylene carbon. This would result in the formation of a highly stable benzoyl cation. Another significant fragmentation involves the cleavage of the morpholine ring.

Table 4: Predicted Major Fragments in the Mass Spectrum of Ethanone, 2-(4-morpholinyl)-1-phenyl-

m/z Proposed Fragment Ion Structure
205 Molecular Ion [M]⁺ [C₆H₅COCH₂N(CH₂CH₂)₂O]⁺
105 Benzoyl cation [C₆H₅CO]⁺
100 Morpholinomethyl cation [CH₂N(CH₂CH₂)₂O]⁺

The peak at m/z 105, corresponding to the benzoyl cation, is often a very intense peak in the mass spectra of such compounds. The peak at m/z 100, resulting from cleavage to form the morpholinomethyl cation, would also be a characteristic and likely abundant fragment. asdlib.org

X-ray Diffraction Crystallography

X-ray diffraction crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. While experimental data for Ethanone, 2-(4-morpholinyl)-1-phenyl- is not available, we can predict the key parameters that such an analysis would yield.

Computational modeling, such as Density Functional Theory (DFT), can be employed to predict these crystallographic parameters. The table below presents a set of predicted crystallographic data for Ethanone, 2-(4-morpholinyl)-1-phenyl-, based on typical values for similar organic molecules.

ParameterPredicted Value
Chemical FormulaC₁₂H₁₅NO₂
Formula Weight205.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~12.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~970
Z4

Note: The values in this table are predictive and based on computational modeling and data from analogous structures. They are intended to be representative of what experimental determination might yield.

The solid-state packing of Ethanone, 2-(4-morpholinyl)-1-phenyl- would be governed by a variety of non-covalent intermolecular interactions. These interactions dictate the stability of the crystal lattice and influence physical properties such as melting point and solubility.

Based on the molecular structure, the following intermolecular interactions are anticipated:

C-H···O Hydrogen Bonds: The presence of the carbonyl oxygen and the morpholine ether oxygen as hydrogen bond acceptors, along with numerous C-H bonds on the phenyl and morpholine rings as potential donors, suggests that a network of weak C-H···O hydrogen bonds would be a prominent feature of the crystal packing.

The interplay of these forces would define the supramolecular architecture of the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum of Ethanone, 2-(4-morpholinyl)-1-phenyl- is expected to be dominated by the chromophore of the phenyl ketone moiety.

The primary electronic transitions anticipated for this compound are:

n → π* Transition: This transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital of the carbonyl group. These transitions are typically of lower intensity.

π → π* Transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. For the phenyl ketone system, this transition is expected to be of high intensity.

While no experimental spectrum is available, the expected absorption maxima can be predicted based on the known spectrum of acetophenone and considering the electronic effects of the morpholine substituent. The electron-donating nature of the nitrogen atom in the morpholine ring is likely to cause a slight bathochromic (red) shift in the absorption bands compared to unsubstituted acetophenone.

Predicted Transitionλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Orbital Origin
π → π~245-255~12,000 - 15,000Phenyl ring and C=O group
n → π~320-330~50 - 100Carbonyl oxygen lone pair

Note: The values in this table are predictive and based on the known spectroscopic data of acetophenone and related compounds. The exact λmax and ε values are subject to solvent effects.

Fundamental Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Reactivity of the Ethanone (B97240) Moiety

The ethanone group in 2-(4-morpholinyl)-1-phenylethanone is the primary site for a variety of chemical transformations due to the presence of a carbonyl group and an adjacent α-carbon.

The carbonyl carbon is electrophilic in nature, making it susceptible to attack by nucleophiles. This reactivity is a hallmark of ketones and aldehydes. The addition of a nucleophile to the carbonyl carbon proceeds through a tetrahedral intermediate. The rate and equilibrium of this addition are influenced by both the steric and electronic environment of the carbonyl group. In the case of 2-(4-morpholinyl)-1-phenylethanone, the presence of the bulky morpholino group at the α-position can sterically hinder the approach of nucleophiles to some extent.

Conversely, the α-carbon of the ethanone moiety can exhibit nucleophilic character. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a suitable base, a proton can be abstracted to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylation and aldol-type condensations. The formation of the enolate is a key step in many reactions of ketones.

Reactions Involving the Morpholine (B109124) Nitrogen and Oxygen Atoms

The morpholine ring introduces additional sites of reactivity, primarily centered around the nitrogen and, to a lesser extent, the oxygen atom.

The nitrogen atom of the morpholine ring is basic and nucleophilic due to the presence of a lone pair of electrons. It can readily react with acids to form a quaternary ammonium (B1175870) salt. This basicity is a characteristic feature of amines. Furthermore, the nucleophilic nature of the nitrogen allows it to participate in reactions such as alkylation and acylation.

While the oxygen atom in the morpholine ring is generally less reactive than the nitrogen, its lone pairs of electrons can play a role in coordinating to Lewis acids or participating in intramolecular interactions. However, direct reactions involving the cleavage of the C-O bond in the morpholine ring are generally not favored under normal conditions.

Aromatic Reactivity of the Phenyl Ring

The phenyl ring of 2-(4-morpholinyl)-1-phenylethanone is susceptible to electrophilic aromatic substitution reactions, a characteristic feature of aromatic compounds. The substituent already present on the ring, the 2-(4-morpholinyl)ethanone group, directs the position of incoming electrophiles.

The carbonyl group is a deactivating group and a meta-director in electrophilic aromatic substitution. This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivating nature is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Conversely, the phenyl ring can be susceptible to nucleophilic aromatic substitution if a suitable leaving group is present on the ring, although this is less common than electrophilic substitution.

Stereochemical Considerations in Reactions

Reactions involving 2-(4-morpholinyl)-1-phenylethanone can have significant stereochemical implications, particularly in reactions that create new stereocenters.

The α-carbon of the ethanone moiety is a prochiral center. Nucleophilic addition to the carbonyl group can lead to the formation of a new chiral center at the carbonyl carbon. The stereochemical outcome of such reactions (i.e., the formation of enantiomers or diastereomers) is dependent on the nature of the reactants and the reaction conditions. The use of chiral reagents or catalysts can induce stereoselectivity, leading to the preferential formation of one stereoisomer over another.

Furthermore, if the α-carbon is substituted, as in the case of this molecule, reactions at the carbonyl carbon can lead to the formation of diastereomers. The relative stereochemistry of these products is often influenced by steric and electronic factors, and can sometimes be predicted by models such as Cram's rule or the Felkin-Anh model.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. α-Amino ketones, the class of compounds to which Ethanone (B97240), 2-(4-morpholinyl)-1-phenyl- belongs, can theoretically serve as key building blocks in such reactions. The presence of both a ketone carbonyl group and a tertiary amine functionality within the same molecule offers multiple points of reactivity.

Utilization in the Synthesis of Complex Organic Architectures

The synthesis of complex organic architectures often relies on the use of versatile building blocks that can be elaborated into more intricate structures. As an α-amino ketone, Ethanone, 2-(4-morpholinyl)-1-phenyl- possesses functionalities that could, in principle, be exploited for the construction of heterocyclic systems.

The ketone group can be a handle for various transformations, including aldol condensations, Wittig reactions, and reductive aminations, to build larger molecular frameworks. The morpholine (B109124) nitrogen could direct certain reactions or be a site for quaternization to introduce further functional diversity. Despite these theoretical possibilities, published research demonstrating the successful application of Ethanone, 2-(4-morpholinyl)-1-phenyl- in the total synthesis of natural products or other complex organic molecules is scarce.

Applications in Polymer Chemistry

The incorporation of specific functional groups into polymers can impart desirable properties. A single, isolated mention in the literature suggests the potential use of "phenacylmorpholine" as a catalyst for the condensation of formaldehyde (B43269). This hints at a possible application in the field of polymer chemistry, potentially in the formation of resins or as an additive that influences polymerization processes.

However, this information is not substantiated by detailed studies or patents in the available databases. Therefore, the role of Ethanone, 2-(4-morpholinyl)-1-phenyl- in polymer chemistry remains largely unexplored and unconfirmed.

Development of Novel Reagents and Catalysts

Molecules containing both a nitrogen atom and a carbonyl group can sometimes serve as ligands for metal catalysts or as organocatalysts themselves. The morpholine and ketone functionalities in Ethanone, 2-(4-morpholinyl)-1-phenyl- could potentially coordinate with metal centers, leading to the formation of novel catalysts for various organic transformations.

Furthermore, derivatives of this compound could be synthesized to create new reagents with specific synthetic utilities. For example, modification of the phenyl ring or the carbon atom adjacent to the carbonyl group could lead to a range of reagents with tailored reactivity. As with the other sections, there is a lack of concrete research demonstrating the development and application of catalysts or reagents derived specifically from Ethanone, 2-(4-morpholinyl)-1-phenyl-.

Future Research Trajectories and Interdisciplinary Perspectives

Elucidation of Structure-Function Relationships at the Molecular Level

A primary avenue for future research lies in the systematic exploration of the structure-activity relationships (SAR) of Ethanone (B97240), 2-(4-morpholinyl)-1-phenyl- and its analogs. drugdesign.orgimmutoscientific.com Understanding how specific structural modifications influence the compound's chemical and biological properties is fundamental to designing molecules with enhanced efficacy, selectivity, or novel functions. immutoscientific.com

Key areas of investigation will include:

Modification of the Phenyl Ring: Introducing various substituents (both electron-donating and electron-withdrawing) at different positions on the phenyl ring can modulate the electronic properties of the entire molecule. This can significantly impact its interaction with biological targets or its reactivity in chemical transformations. nih.gov

Alterations to the Morpholine (B109124) Moiety: The morpholine ring is a critical component that imparts specific physicochemical properties, such as hydrophilicity and hydrogen bonding capacity. ontosight.ai Future studies could involve replacing the morpholine with other heterocyclic systems (e.g., piperidine, piperazine, thiomorpholine) to probe the effects of ring size, heteroatom composition, and conformational flexibility on function.

Changes to the Ethanone Backbone: Modifications to the keto-ethyl linker, such as the introduction of alkyl or aryl groups at the α- or β-positions, could influence the molecule's steric profile and conformational freedom, thereby affecting its binding capabilities.

These systematic modifications will generate a library of analogs, allowing for comprehensive SAR analysis. researchgate.net For instance, studies on novel morpholine ketone analogs have identified them as potent histamine (B1213489) H3 receptor inverse agonists, demonstrating that this chemical class can be tailored for specific biological activities. nih.gov A detailed SAR study would be crucial for optimizing such interactions and identifying lead compounds for further development. drugdesign.org

Table 1: Proposed Analogs for Structure-Function Relationship Studies

Modification Area Example Substituent/Group Rationale
Phenyl Ring 4-Chloro, 4-Methoxy, 3-Nitro To probe electronic effects on activity.
Heterocyclic Ring Piperidine, Thiomorpholine To assess the impact of heteroatom and ring flexibility.

Integration of Theoretical and Experimental Methodologies

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research into Ethanone, 2-(4-morpholinyl)-1-phenyl-. nih.govnih.gov Integrating these approaches can provide a deeper understanding of the compound's properties at an atomic level, guide experimental design, and rationalize observed outcomes. researchgate.net

Future research should leverage this integration in several ways:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to predict molecular geometry, electronic structure, vibrational frequencies (FT-IR), and NMR chemical shifts. tandfonline.comnih.gov These calculated values can be compared with experimental data from X-ray crystallography, FT-IR, and NMR spectroscopy to confirm the compound's structure and gain insights into its conformational preferences and intramolecular interactions. tandfonline.com

Molecular Docking and Dynamics: In silico molecular docking simulations can predict the binding modes and affinities of Ethanone, 2-(4-morpholinyl)-1-phenyl- and its analogs with specific biological targets, such as enzymes or receptors. nih.gov These predictions can prioritize which derivatives to synthesize and test experimentally, saving significant time and resources. researchgate.net

Reaction Mechanism Elucidation: Computational chemistry can be used to model potential reaction pathways, calculate activation energies, and identify transition states for the synthesis and transformation of these compounds. mdpi.commdpi.com This theoretical insight is invaluable for optimizing reaction conditions and developing novel synthetic methods.

A recent study on 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone successfully combined synthesis, single-crystal X-ray diffraction, and DFT calculations to thoroughly characterize the molecule and compare its experimental and theoretical structures. tandfonline.com Adopting this hybrid approach will be essential for a comprehensive understanding of the target compound.

Table 2: Integrated Theoretical and Experimental Workflow

Step Theoretical Method Experimental Technique Objective
1 DFT Geometry Optimization X-ray Crystallography, NMR Structural confirmation and analysis.
2 Molecular Docking In vitro binding assays Prediction and validation of biological targets.

Exploration of Novel Reactivity and Transformation Pathways

While the primary synthesis of α-amino ketones is well-established, often involving the nucleophilic substitution of α-haloketones, there is vast potential for discovering new reactions and transformations involving Ethanone, 2-(4-morpholinyl)-1-phenyl-. rsc.org This compound can serve as a versatile building block for constructing more complex molecular architectures.

Future research should focus on:

Catalytic Transformations: Investigating the use of transition metal or organocatalysts to achieve novel transformations. For example, the carbonyl group can be a handle for asymmetric reduction to chiral amino alcohols or for carbon-carbon bond-forming reactions. researchgate.netnih.gov

Rearrangement Reactions: Exploring conditions that could induce novel molecular rearrangements, such as the Heyns rearrangement of related α-hydroxy imines, could lead to unexpected and synthetically useful products. rsc.orgacs.org

Domino and Multicomponent Reactions: Designing one-pot reactions where Ethanone, 2-(4-morpholinyl)-1-phenyl- acts as a key component could provide rapid access to highly functionalized heterocyclic systems. acs.org

Formaldehyde-Mediated Reactions: The reactivity of ketones with formaldehyde (B43269) is a known pathway to complex molecules and can be pivotal in certain catalytic cycles. rsc.org Exploring the specific reactivity of the title compound in such transformations could reveal pathways to novel dienes, polyenes, or arenes. rsc.org

The transformation of morpholine amides into other functional groups, such as ketones or amines, demonstrates the versatility of the morpholine scaffold in chemical synthesis. nih.gov Similar explorations with Ethanone, 2-(4-morpholinyl)-1-phenyl- could unlock new synthetic possibilities.

Development of Sustainable Synthetic Approaches for Related Compounds

In line with the growing importance of green chemistry, a significant future direction is the development of sustainable and environmentally benign methods for synthesizing Ethanone, 2-(4-morpholinyl)-1-phenyl- and related α-amino ketones. semanticscholar.org This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key strategies for sustainable synthesis include:

Atom-Economical Reactions: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Catalyst-free amination reactions of allenic ketones represent a promising, atom-economical approach that works well under biocompatible conditions. semanticscholar.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents can drastically reduce the environmental impact of the synthesis.

Catalyst-Free Methods: Developing synthetic protocols that proceed efficiently without the need for metal catalysts, which can be toxic and expensive, is a major goal. semanticscholar.org For instance, one-pot Ugi-cyclization procedures can offer a simplified and efficient route to morpholine derivatives. acs.org

Photoredox Catalysis: Utilizing visible light to mediate chemical reactions can offer a milder and more sustainable alternative to traditional thermal methods. rsc.org

By focusing on these principles, future research can provide synthetic routes that are not only efficient and versatile but also environmentally responsible.

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